Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride
Description
Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is a synthetic organic compound featuring a bipiperidine backbone (two fused piperidine rings) substituted at the 2- and 4'-positions. The benzyl carboxylate group (-COOBn) at the 1-position and the hydrochloride salt enhance its solubility and stability.
Properties
Molecular Formula |
C18H27ClN2O2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
benzyl 2-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16;/h1-3,6-7,16-17,19H,4-5,8-14H2;1H |
InChI Key |
CFMMTDNONPQUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method includes the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated through crystallization and filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride has shown promise in several therapeutic areas:
-
Chemokine Receptor Modulation :
- The compound acts as a modulator of chemokine receptors, particularly CCR3, which plays a crucial role in the pathophysiology of respiratory diseases such as asthma and rhinitis. Its ability to influence chemokine pathways suggests potential applications in developing treatments for these conditions.
-
Anti-inflammatory Properties :
- Due to its receptor modulation capabilities, this compound may also be beneficial in treating other inflammatory conditions. Research indicates that it can affect the signaling pathways associated with inflammation, providing a basis for further exploration in anti-inflammatory drug development.
-
Lead Compound in Drug Development :
- As a lead compound, this compound serves as a starting point for synthesizing more complex molecules aimed at enhancing efficacy or reducing side effects.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which this compound interacts with biological targets:
- In vitro Studies : Investigations into its effects on chemokine receptor activity have demonstrated significant modulation capabilities, indicating potential therapeutic benefits in respiratory diseases.
- Pharmacokinetics and Bioavailability : Research has also explored the bioavailability of this compound when administered topically or orally, providing insights into its efficiency as a drug candidate .
Mechanism of Action
The mechanism of action of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bipiperidine Backbones
a) tert-Butyl [4,4'-Bipiperidine]-1-Carboxylate Hydrochloride
- Molecular Formula : C₁₆H₃₁ClN₂O₂ (vs. C₁₈H₂₅ClN₂O₂ for the target compound).
- Key Differences : Substitution at 4,4'-positions (vs. 2,4') and a tert-butyl ester (vs. benzyl).
- Safety protocols include strict temperature control (<50°C) due to thermal instability risks .
b) Irinotecan Hydrochloride Derivatives
- Example : [(S)-9-[(1,4’-Bipiperidine)-1’-carbonyloxy]-... hydrochloride] (CAS 136572-09-3).
- Key Differences: The bipiperidine group in Irinotecan is part of a larger camptothecin-derived anticancer agent, whereas the target compound lacks the fused quinoline moiety. Substitution at 1,4'-positions (vs. 2,4') alters binding interactions .
Piperidine-Based Carboxylates
a) Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂.
- Key Differences : Single piperidine ring (vs. bipiperidine) with a carbamate (-OCONH-) group.
- Properties : Lower molecular weight (270.76 g/mol) and simpler structure may improve metabolic stability but reduce target specificity .
b) Methyl 1-Benzyl-4-Oxo-3-Piperidinecarboxylate Hydrochloride
Spiro and Complex Heterocycles
a) Benzyl Spiro[Indoline-3,4'-Piperidine]-1-Carboxylate Hydrochloride
- The indoline moiety adds aromaticity, altering electronic properties .
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* | Solubility (Water) |
|---|---|---|---|---|---|
| Benzyl [2,4'-Bipiperidine]-1-Carboxylate HCl | C₁₈H₂₅ClN₂O₂ | 348.86 | Bipiperidine, Benzyl carboxylate | ~2.1† | Moderate (HCl salt) |
| tert-Butyl [4,4'-Bipiperidine]-1-Carboxylate HCl | C₁₆H₃₁ClN₂O₂ | 342.88 | tert-Butyl ester | ~3.5 | Low |
| Benzyl N-(Piperidin-4-yl)carbamate HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | Carbamate | ~1.8 | High |
| Irinotecan HCl Trihydrate | C₃₃H₃₈ClN₄O₆·3H₂O | 677.18 | Quinoline, Bipiperidine | ~1.2 | Low |
*Predicted using fragment-based methods.
†Estimated based on benzyl carboxylate analogs .
Enzyme Inhibition Potential
- The 1-carboxylate group in pyridine 2,4-dicarboxylate analogs coordinates Zn²⁺ in metalloenzymes (e.g., HIF-P4H-2), suggesting similar metal-binding capacity in the target compound .
- Irinotecan’s bipiperidine moiety is critical for topoisomerase I inhibition, implying that substitution patterns (2,4' vs. 1,4') could modulate activity .
Drug Development Utility
- Piperidine carboxylates are common intermediates in synthesizing histone deacetylase (HDAC) inhibitors. The bipiperidine structure may enhance binding to HDAC’s hydrophobic active sites .
Biological Activity
Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a modulator of chemokine receptors. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H27ClN2O2
- Molar Mass : Approximately 338.87 g/mol
- Structure : The compound features a bipiperidine moiety with a benzyl group attached to it, enhancing its pharmacological properties. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in drug development.
This compound primarily acts as a modulator of chemokine receptors, particularly CCR3. This receptor is involved in inflammatory responses and plays a crucial role in conditions such as asthma and rhinitis. The compound's ability to influence chemokine pathways suggests its potential use in treating respiratory diseases and other inflammatory conditions.
Interaction with Biological Targets
Research indicates that the compound interacts with various biological targets, modulating receptor activity and influencing downstream signaling pathways. Understanding these interactions is essential for optimizing its pharmacological properties and enhancing therapeutic potential.
Therapeutic Potential
Studies have shown that this compound exhibits promising activity against conditions characterized by inflammation. Its role as a chemokine receptor modulator positions it as a candidate for developing treatments for:
- Asthma
- Allergic Rhinitis
- Other Inflammatory Diseases
The compound's unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects in therapeutic settings.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific pathways involved in inflammation. For instance, it has shown effectiveness in reducing cytokine release from immune cells, which is pivotal in managing allergic responses.
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals the unique attributes of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzyl Piperidine-2-Carboxylate Hydrochloride | 130312-10-6 | Contains a piperidine ring; used in similar applications |
| Irinotecan | 136570-99-4 | An antineoplastic drug incorporating a bipiperidine moiety |
| SCH 351125 | 1373028-75-1 | A selective CCR5 antagonist with antiviral properties |
This table illustrates how this compound stands out due to its specific bipiperidine arrangement and benzyl substitution, which may confer unique receptor interaction profiles compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
